molecular formula C14H15N3O3 B2556914 4-ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide CAS No. 1421505-01-2

4-ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide

Cat. No.: B2556914
CAS No.: 1421505-01-2
M. Wt: 273.292
InChI Key: FWBUJRIKYBUHML-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide is a synthetic small molecule featuring a benzamide scaffold linked to a methoxypyrimidine ring. This structure is characteristic of compounds investigated for targeted protein inhibition in chemical biology and drug discovery . Pyrimidine-containing analogs, such as this one, are frequently explored as potential inhibitors of enzymes like kinases . The specific substitution pattern with ethoxy and methoxy groups is designed to influence the molecule's electronic properties, binding affinity, and overall metabolic stability, making it a valuable chemical tool for probing biological function . Research into similar N-(pyrimidin-yl)benzamide derivatives has shown their significance in forming specific intermolecular interactions, such as hydrogen bonds and π-π stacking, which are critical for binding to biological targets . This compound is provided for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-3-20-12-6-4-10(5-7-12)13(18)17-11-8-15-14(19-2)16-9-11/h4-9H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBUJRIKYBUHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide can be achieved through a multi-step process. One common method involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with 2-amino-5-methoxypyrimidine in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group would yield 4-carboxy-N-(2-methoxypyrimidin-5-yl)benzamide, while reduction of a nitro group would yield 4-ethoxy-N-(2-methoxypyrimidin-5-yl)aniline.

Scientific Research Applications

4-ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The methoxypyrimidinyl group can interact with nucleophilic residues in the enzyme, leading to the formation of a stable enzyme-inhibitor complex. This interaction can disrupt key biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Physical and Spectroscopic Properties

Compound Melting Point (°C) IR (cm⁻¹) Key NMR Signals (δ, ppm)
Target Compound Not reported Not available Not available
22b 118–120 1668 (C=O), 1544 Aromatic protons: 6.20–8.16
(E)-N-(5-...-3-yl)-3-(trifluoromethyl)benzamide (8k) 177–217 Not reported 11.27 (s, NH), 8.16 (d, aromatic)

The target compound’s ethoxy group may lower melting points compared to trifluoromethyl derivatives (e.g., 8k) due to reduced hydrogen bonding. The absence of electron-withdrawing groups (e.g., Cl, CF₃) in the target could also influence solubility and crystallinity .

Data Table: Key Analog Comparisons

Compound Name/ID Substituents Key Properties/Activities Reference
4-Ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide 4-ethoxy, N-(2-methoxypyrimidin-5-yl) Hypothesized metabolic stability
22b 3,5-dimethoxy, N-(2-methylpyrimidin-5-yl) Mp 118–120°C; IR carbonyl peak at 1668
AS-4370 4-amino-5-chloro-2-ethoxy, morpholinylmethyl EC₅₀ <1 μM; gastrokinetic activity
Patent Compound 5-fluoro, cyclohexylethoxy Potential kinase inhibition
8k 3-(trifluoromethyl), pyrimidinyl Mp 177–217°C; high lipophilicity

Biological Activity

4-Ethoxy-N-(2-methoxypyrimidin-5-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 248.28 g/mol
  • Functional Groups : Ethoxy group, methoxypyrimidinyl group, and amide linkage.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), pancreatic (SUIT-2), and colorectal (HT-29) cancers. For example, a related study found that derivatives exhibited significant cytotoxicity and induced apoptosis in these cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB-231TBDApoptosis induction
Related Compound 5eMDA-MB-231<1Apoptosis induction
Related Compound 5fSUIT-2TBDCell cycle arrest
Related Compound 5gHT-29TBDApoptosis induction

Note: TBD = To Be Determined

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Another area of interest is the inhibition of PTP1B, a negative regulator of insulin signaling. Compounds similar to this compound have shown promising results in enhancing insulin-stimulated glucose uptake without significant cytotoxicity. This suggests potential applications in treating type 2 diabetes mellitus .

Table 2: PTP1B Inhibition Data

CompoundIC50 (μM)Selectivity over TCPTPMembrane Permeability (Papp)
This compoundTBDTBDTBD
Compound 10m0.0732-fold2.41 × 10⁻⁶ cm/s

Note: TBD = To Be Determined

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Anticancer Efficacy : A study evaluated the anticancer efficacy of similar benzamide derivatives, demonstrating significant growth inhibition in MDA-MB-231 cells through apoptosis induction confirmed by Hoechst staining .
  • Diabetes Management : Research on PTP1B inhibitors revealed that certain derivatives could enhance insulin sensitivity significantly, indicating their potential use in managing type 2 diabetes .

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